(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one
Description
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a hydrazone linkage, and phenolic hydroxyl groups
Properties
IUPAC Name |
(2E)-3-(4-hydroxyphenyl)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-13-7-5-12(6-8-13)19-15(22)10-23-16(19)18-17-9-11-3-1-2-4-14(11)21/h1-9,20-21H,10H2/b17-9+,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLYMJCEPGWUAZ-APBNWAIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN=CC2=CC=CC=C2O)S1)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\N=C\C2=CC=CC=C2O)/S1)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidin-4-One Core Formation via Thiourea Cyclization
The thiazolidin-4-one ring serves as the foundational scaffold for this compound. A widely adopted method involves the reaction of α-chloroesters with thiourea derivatives under basic conditions. For example, ethyl 2-chloro-3-(4-hydroxyphenyl)propanoate reacts with thiourea in ethanol containing sodium acetate, yielding 3-(4-hydroxyphenyl)thiazolidin-4-one as an intermediate . The mechanism proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the chloroester, followed by intramolecular cyclization to form the five-membered ring .
Reaction conditions significantly influence yield and purity. Optimal results (82–84% yield) are achieved at 70–80°C with a 1:1.2 molar ratio of chloroester to thiourea . Sodium acetate neutralizes HCl byproducts, preventing side reactions. Post-reaction purification via recrystallization from ethanol/water mixtures enhances product stability.
Hydrazone Linkage Formation via Condensation Reactions
The hydrazone moiety is introduced through condensation between thiazolidin-4-one hydrazides and aromatic aldehydes. For instance, 2-hydrazinyl-3-(4-hydroxyphenyl)thiazolidin-4-one reacts with 2-hydroxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) . The reaction proceeds via nucleophilic addition of the hydrazine’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configurated hydrazone .
Key Parameters:
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Solvent: Ethanol or methanol ensures solubility and moderates reaction kinetics.
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Catalyst: 5–10 mol% acetic acid accelerates imine formation while minimizing aldehyde oxidation .
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Temperature: Reflux conditions (78–80°C) achieve >90% conversion within 4–6 hours .
Stereoselectivity is confirmed via -NMR: the hydrazone’s methine proton resonates as a singlet at δ 8.09–8.12 ppm, while the thiazolidinone’s methylene protons appear as singlets at δ 3.67–3.78 ppm .
One-Pot Synthesis Using Binary Ionic Liquid Catalysts
Recent advancements employ eco-friendly binary ionic liquids (ILs) to streamline synthesis. A mixture of [L-prolinium chloride] and [1-methylimidazolium-3-sulfonate] catalyzes the sequential formation of thiazolidin-4-one and hydrazone linkages in one pot . The protocol involves:
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Thiazolidinone Formation: 3-Acyl-4-hydroxypyran-2-one reacts with thiosemicarbazide in the IL, forming a thiosemicarbazone intermediate.
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Cyclization: Dialkyl acetylenedicarboxylates induce cyclization to yield the thiazolidin-4-one core.
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Condensation: 2-Hydroxybenzaldehyde is added to form the hydrazone, with the IL facilitating dehydration .
Advantages:
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Yield: 78–85% overall yield, surpassing conventional methods by 15–20% .
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Sustainability: Solvent-free conditions and IL recyclability (5 cycles without activity loss) reduce waste .
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Stereochemical Control: Density functional theory (DFT) calculations confirm low interconversion barriers (<5 kcal/mol) between diastereomers, ensuring product uniformity .
Functionalization with Aromatic Aldehydes
The 4-hydroxyphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. In a representative procedure, thiazolidin-4-one intermediates are treated with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh), NaCO, DMF/HO) . Alternatively, direct electrophilic substitution using 4-hydroxybenzenediazonium salts in acidic media achieves regioselective para-substitution .
Characterization Data:
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IR Spectroscopy: Disappearance of C=S stretch (~690 cm) and emergence of C-S (~620 cm) confirm thiazolidinone formation .
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-NMR: Aromatic protons from the 4-hydroxyphenyl group resonate as doublets at δ 6.82–7.25 ppm (J = 8.5 Hz) .
Alternative Routes via α,β-Unsaturated Carboxylic Acids
β-Aroylacrylic acids react with thiourea in the presence of HBr or HCl to form thiazolidin-4-one derivatives . For example, β-(4-hydroxyphenyl)acrylic acid and thiourea in 48% HBr yield the thiazolidinone core, which is subsequently condensed with 2-hydroxybenzaldehyde . This method avoids halogenated intermediates, enhancing atom economy.
Comparative Analysis:
Chemical Reactions Analysis
Types of Reactions
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring but differ in their substitution patterns and biological activities.
Hydrazones: Compounds with a hydrazone linkage but lacking the thiazolidine ring.
Uniqueness
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is unique due to its combination of a thiazolidine ring, hydrazone linkage, and phenolic hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Biological Activity
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is a compound within the thiazolidin-4-one family known for its diverse biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by various studies and data tables.
Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction involving 2-hydroxybenzaldehyde and thiazolidin-4-one derivatives. The structural features of thiazolidin-4-ones contribute significantly to their biological activities, particularly due to the presence of the thiazole ring and hydrazone linkage.
Table 1: Chemical Structure Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.37 g/mol |
| Functional Groups | Hydrazone, Thiazolidine, Hydroxyl |
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer activity. For instance, studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
Case Study: Apoptotic Mechanism
A study demonstrated that thiazolidin-4-one derivatives induced apoptosis via both extrinsic and intrinsic pathways in HeLa cells. The compounds were observed to activate caspase pathways leading to programmed cell death .
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacteria | Inhibition Zone (mm) | Reference Compound (Ampicillin) |
|---|---|---|
| Escherichia coli | 26 | 30 |
| Staphylococcus aureus | 24 | 28 |
| Bacillus subtilis | 22 | 25 |
The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity, with compounds showing inhibition rates as high as 91.66% against Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using various assays, including DPPH and ABTS. The results indicate that these compounds can effectively scavenge free radicals.
Table 3: Antioxidant Activity Results
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | 45 | 40 |
| Reference Compound (Ascorbic Acid) | 20 | 15 |
The antioxidant activity is attributed to the hydroxyl groups present in the structure, which play a crucial role in radical scavenging .
Q & A
Q. Basic Characterization Strategy
- IR spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and C=N (1550–1650 cm⁻¹) stretches. Discrepancies in peak positions may arise from conjugation effects or hydrogen bonding .
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), thiazolidinone CH₃-C=N (δ 2.3–2.5 ppm), and hydroxyl groups (broad δ 9–12 ppm). Overlapping peaks in crowded regions (e.g., Ar-H) are resolved using 2D NMR (COSY, HSQC) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns distinguish regioisomers .
Advanced Data Contradiction Analysis
Contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR) may indicate:
- Tautomerism : Equilibrium between keto-enol or hydrazone-azo forms alters proton environments.
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift hydroxyl proton signals significantly.
- Crystallographic validation : Single-crystal XRD resolves ambiguities in substituent positioning .
How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Q. Advanced Mechanistic Insight
- DFT calculations : Predict electrophilic sites (e.g., hydrazone nitrogen) by analyzing frontier molecular orbitals (FMOs). The LUMO often localizes on the thiazolidinone carbonyl or hydrazone C=N, guiding reactivity with nucleophiles like Grignard reagents .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for enhanced binding .
What strategies are employed to evaluate the biological activity of this compound, and how are false positives mitigated?
Q. Advanced Bioassay Design
- In vitro screening : Antimicrobial activity is tested via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). False positives from compound aggregation are ruled out using detergent (e.g., Tween-80) controls .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) differentiate selective toxicity from general cell death .
- Enzyme inhibition : Thiazolidinones are screened against targets like dihydrofolate reductase (DHFR) using spectrophotometric NADPH depletion assays .
How can structural modifications enhance the stability of this compound under physiological conditions?
Q. Advanced Derivative Design
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve hydrolytic stability by reducing electron density on the hydrazone bond.
- Prodrug approaches : Esterification of the hydroxyl group enhances solubility and delays metabolic degradation .
- Co-crystallization : Co-formers like succinic acid in cocrystals improve thermal stability and bioavailability .
What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
Q. Advanced Analytical Chemistry
- HPLC-MS/MS : Enables quantification at nanomolar levels despite matrix interference. A C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) achieves baseline separation .
- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges removes proteins and lipids from serum/plasma .
How are reaction byproducts identified and minimized during large-scale synthesis?
Q. Advanced Process Chemistry
- LC-MS monitoring : Detects early-stage byproducts (e.g., uncyclized hydrazones or dimerized species).
- Design of Experiments (DoE) : Identifies critical parameters (temperature, stoichiometry) to suppress side reactions. For example, excess chloroacetic acid reduces dimerization but requires post-reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
